molecular formula C31H66Si B096448 Silane, tris(decyl)methyl- CAS No. 18769-78-3

Silane, tris(decyl)methyl-

Cat. No. B096448
CAS RN: 18769-78-3
M. Wt: 466.9 g/mol
InChI Key: UBPOYPHOJXBBJH-UHFFFAOYSA-N
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Description

“Silane, tris(decyl)methyl-” is a chemical compound with the linear formula C30H64Si . It is a type of silane, which are compounds containing silicon atoms. Silanes are often used in organic chemistry due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of “Silane, tris(decyl)methyl-” includes a total of 97 bonds, with 31 non-H bonds and 27 rotatable bonds . The molecular weight is 452.931 .


Chemical Reactions Analysis

Silanes, including “Silane, tris(decyl)methyl-”, are often used as an alternative to toxic reducing agents. They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . They can be used in radical reductions, hydrosilylation, and consecutive radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of high-tech materials obtained from silicon are strongly affected by the impurities present in it. The most probable way of their entry into silicon is the transition from the initial silane . The aggregation behavior of the trisiloxane surfactants with different siloxane hydrophobic groups in aqueous solution was investigated by surface tension and electrical conductivity measurements .

Safety And Hazards

“Silane, tris(decyl)methyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The use of silanes, including “Silane, tris(decyl)methyl-”, in radical chemistry has been gaining attention in recent years. They have been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions . Future research may focus on expanding the applications of silanes in organic chemistry and exploring their potential in other fields.

properties

IUPAC Name

tris-decyl(methyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H66Si/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3/h5-31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPOYPHOJXBBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(CCCCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H66Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073419
Record name Silane, tris(decyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, tris(decyl)methyl-

CAS RN

18769-78-3
Record name Silane, tris(decyl)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018769783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, tris(decyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 75 grams of methyldecylsilane and 202 grams 1-decene was reacted in the presence of 0.0040 grams of chlorotris(triphenylphosphine)rhodium(I) at 87°-95° C. for one hour. The unreacted decene was stripped off under high vacuum and the residue hydrogenated as above. Distillation gave an 80 percent yield of methyltri(decyl)silane having a boiling point of 230°-233° C. (0.95 mm).
Name
methyldecylsilane
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.004 g
Type
catalyst
Reaction Step Three

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